Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol
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Overview
Description
Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple bromine atoms and a sulfonyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can remove bromine atoms or reduce the sulfonyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Shares structural similarities but lacks the sulfonyl group.
3,5-Dibromobenzoic acid: Similar bromination pattern but different functional groups.
4-Methyl-3,5-dibromobenzoic acid: Contains a methyl group instead of a sulfonyl group.
Uniqueness
Benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol is unique due to its combination of bromine atoms and a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
57057-87-1 |
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Molecular Formula |
C26H18Br4O8S |
Molecular Weight |
810.1 g/mol |
IUPAC Name |
benzoic acid;2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H6Br4O4S.2C7H6O2/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6;2*8-7(9)6-4-2-1-3-5-6/h1-4,17-18H;2*1-5H,(H,8,9) |
InChI Key |
MFMPABAUQLJMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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